molecular formula C19H14N4O B2659541 N-([3,3'-bipyridin]-5-ylmethyl)-3-cyanobenzamide CAS No. 2176270-10-1

N-([3,3'-bipyridin]-5-ylmethyl)-3-cyanobenzamide

Cat. No.: B2659541
CAS No.: 2176270-10-1
M. Wt: 314.348
InChI Key: UDKXLRFUHIJJHB-UHFFFAOYSA-N
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Description

N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide is a compound that features a bipyridine moiety linked to a cyanobenzamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine unit is known for its ability to coordinate with metal ions, making it useful in catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide typically involves the coupling of a bipyridine derivative with a cyanobenzamide precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, which allows for the formation of the bipyridine core . The reaction conditions often involve the use of a palladium catalyst, a base, and a solvent like toluene or DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bipyridine unit can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide involves its ability to coordinate with metal ions, which can influence various biochemical pathways. The bipyridine moiety can chelate metal ions, affecting their availability and activity in biological systems. This coordination can lead to the inhibition of metal-dependent enzymes or the stabilization of metal-protein complexes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.

    4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.

    2,2’-Bipyridine: Widely used as a ligand in transition metal complexes.

Uniqueness

N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide is unique due to the presence of both the bipyridine and cyanobenzamide moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

N-([3,3'-bipyridin]-5-ylmethyl)-3-cyanobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a bipyridine moiety linked to a cyanobenzamide group. The synthesis typically involves:

  • Coupling Reaction : A bipyridine derivative is coupled with a cyanobenzamide precursor.
  • Catalysis : Common methods include palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) which facilitate the formation of the bipyridine core under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Metal Coordination : The bipyridine unit can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. This chelation can lead to the inhibition of metal-dependent enzymes or stabilization of metal-protein complexes.
  • Anticancer Properties : Research indicates that compounds with similar structures exhibit significant antitumor activities through mechanisms such as DNA intercalation and enzyme inhibition.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. It was found to interact with key regulatory proteins involved in the cell cycle.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell survival, leading to decreased metabolic activity in these cells.

Data Summary

PropertyValue
Molecular Weight314.3 g/mol
Chemical FormulaC18H16N4O
Potential ApplicationsAnticancer agents, enzyme inhibitors
Mechanism of ActionMetal ion coordination, DNA interaction

Properties

IUPAC Name

3-cyano-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c20-9-14-3-1-4-16(7-14)19(24)23-11-15-8-18(13-22-10-15)17-5-2-6-21-12-17/h1-8,10,12-13H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKXLRFUHIJJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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